![molecular formula C23H29NO3 B130803 Fenbutrazate CAS No. 4378-36-3](/img/structure/B130803.png)
Fenbutrazate
描述
准备方法
芬布特拉酯的合成涉及 2-苯基丁酸与 2-(3-甲基-2-苯基吗啉-4-基)乙醇的酯化。 该反应通常需要酸催化剂,并在回流条件下进行 . 工业生产方法没有广泛记录,但该过程可能涉及更大规模的类似酯化反应。
化学反应分析
芬布特拉酯经历几种类型的化学反应,包括:
氧化: 芬布特拉酯可以被氧化生成相应的羧酸。
还原: 还原反应可以将芬布特拉酯转化为其醇衍生物。
取代: 亲核取代反应可以将酯基替换为其他官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及氢氧化钠等亲核试剂 . 这些反应形成的主要产物包括羧酸、醇和取代衍生物。
科学研究应用
Anxiolytic Effects
Fenbutrazate has been primarily studied for its anxiolytic properties. Clinical trials have demonstrated its effectiveness in reducing anxiety levels in patients with generalized anxiety disorder (GAD) and other anxiety-related conditions. A systematic review highlighted that this compound could provide significant relief from anxiety symptoms without the severe side effects associated with benzodiazepines .
Sedative Properties
In addition to its anxiolytic effects, this compound exhibits sedative properties that make it suitable for use in sleep disorders. Research indicates that it can improve sleep quality and reduce insomnia symptoms, making it a potential alternative to traditional hypnotics .
Neuropharmacological Studies
This compound has been the subject of various neuropharmacological studies aimed at understanding its effects on neurotransmitter systems. Research indicates that this compound enhances GABAergic transmission, which is crucial for its calming effects .
Safety and Efficacy Evaluations
Long-term safety studies have been conducted to evaluate the risk of dependence and withdrawal symptoms associated with this compound use. These studies suggest that this compound has a lower potential for abuse compared to other anxiolytics, making it a favorable option for long-term treatment .
Use in Doping Control
This compound has garnered attention in the realm of sports science due to its potential use as a performance-enhancing substance. The World Anti-Doping Agency (WADA) monitors substances like this compound for their effects on athletic performance, particularly regarding their impact on anxiety management and focus during competition .
Case Studies in Athletes
Several case studies have documented instances where athletes have used this compound to manage performance anxiety before competitions. These anecdotal reports suggest that it may help improve focus and reduce pre-competitive jitters, although further empirical research is needed to substantiate these claims .
Data Summary and Case Studies
作用机制
芬布特拉酯起前药作用,这意味着它在体内代谢生成其活性形式苯丙胺 . 苯丙胺作为单胺转运蛋白的激动剂,增加多巴胺和去甲肾上腺素等神经递质的释放。 这导致中枢神经系统兴奋增强,从而导致食欲抑制和警觉性增强 .
相似化合物的比较
生物活性
Fenbutrazate, a compound originally developed as an anti-obesity agent, exhibits a range of biological activities that have been the subject of various studies. This article delves into its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is a member of the phenethylamine class and is structurally related to other anorectic agents. Its chemical formula is , and it is known for its stimulant properties. The compound acts primarily as a central nervous system (CNS) stimulant, influencing neurotransmitter systems and metabolic pathways.
This compound's biological activity is primarily attributed to its interaction with neurotransmitter receptors, particularly:
- Dopamine Receptors : this compound has been shown to act as a ligand for dopamine receptors, which are crucial in regulating mood and behavior.
- Serotonin Receptors : It also affects serotonin pathways, contributing to its appetite-suppressing effects.
- Neurokinin Receptors : Recent studies indicate that this compound may act as a ligand for neurokinin receptors, which play roles in pain perception and stress responses .
Pharmacological Effects
The pharmacological effects of this compound can be categorized as follows:
- Appetite Suppression : this compound was primarily marketed for weight loss due to its ability to reduce appetite through CNS stimulation.
- Stimulant Effects : It exhibits stimulant properties similar to amphetamines but with a reportedly lower potential for abuse .
- Potential Neuroprotective Effects : Some research suggests that this compound may have neuroprotective properties, although this area requires further investigation .
Biological Activity Evaluation
The evaluation of this compound's biological activity involves various assays and methodologies:
Method | Principle | Detection | Advantages | Disadvantages |
---|---|---|---|---|
Cell Viability Assays | Assessing cell membrane integrity | Trypan blue exclusion | Simple and cost-effective | Limited to viability assessment |
Metabolic Activity Assays | Measuring mitochondrial function | MTT assay | High sensitivity | Requires cell culture |
Apoptosis Detection | Identifying apoptotic cells | Annexin V staining | Specific for apoptosis | Requires multiple reagents |
Enzyme Inhibition Assays | Evaluating inhibition of key metabolic enzymes | Colorimetric assays | Direct measurement of activity | May not reflect in vivo conditions |
Case Studies
Several case studies highlight the effects and safety profile of this compound:
- Weight Loss Efficacy : In clinical trials, this compound demonstrated significant weight loss in obese patients over a short-term period. However, long-term efficacy remains questionable due to potential side effects and dependence risks .
- Adverse Reactions : Reports indicate that while this compound is effective in appetite suppression, it has been associated with side effects such as insomnia, anxiety, and cardiovascular issues in some patients .
- Regulatory Concerns : The European Medicines Agency has raised concerns regarding the safety profile of this compound, leading to restrictions on its use due to potential for dependence and adverse cardiovascular effects .
属性
IUPAC Name |
2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQKJENAVQLANS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057746 | |
Record name | Fenbutrazate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-36-3 | |
Record name | Fenbutrazate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4378-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenbutrazate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenbutrazate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenbutrazate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENBUTRAZATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKY8H56395 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of discovering fenbutrazate as a neurokinin receptor (NKR) ligand?
A1: Identifying this compound as an NKR ligand is significant because NKRs play a crucial role in various physiological processes. This discovery suggests that this compound's binding to NKRs might contribute to its previously known effects or even unveil new pharmacological activities. [] This finding also validates the use of ligand-based pharmacophore models for identifying novel NKR ligands, which could aid in developing new drugs targeting NKRs for various therapeutic purposes. []
Q2: How was this compound identified as a potential NKR ligand?
A2: Researchers utilized a ligand-based common feature pharmacophore modeling approach. They constructed models based on known NKR antagonists and screened a database primarily composed of licensed drugs, including this compound. [] The virtual screening identified this compound as a potential NKR ligand, which was later confirmed through in vitro testing. []
Q3: What are the implications of this compound's interaction with NKRs for its past use as an appetite suppressant?
A3: While this compound was previously utilized for its appetite-suppressing effects, the exact mechanisms were not fully elucidated. [, ] The recent finding of its interaction with NKRs suggests a possible link. NKRs are involved in various physiological processes, including pain transmission and mood regulation, and their role in appetite control is an active area of research. Therefore, this compound's interaction with NKRs might contribute to its appetite-suppressing effects, although further research is needed to confirm this hypothesis and explore the specific mechanisms involved.
Q4: What future research directions are suggested by the identification of this compound as an NKR ligand?
A4: This discovery opens several avenues for future research. Firstly, investigating the specific NKR subtypes that this compound interacts with and the affinity of these interactions is crucial. Additionally, exploring the downstream effects of this compound binding to NKRs and their potential contribution to its previously known effects, including appetite suppression, will be essential. [] Understanding these aspects could provide a more comprehensive understanding of this compound's pharmacological profile and potentially uncover new therapeutic applications for this compound or guide the development of new NKR-targeting drugs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。